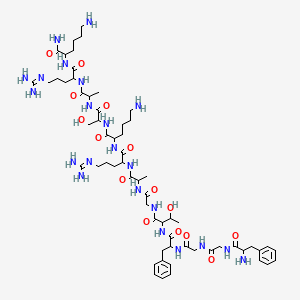![molecular formula C12H22N4O4 B15286133 2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid](/img/structure/B15286133.png)
2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a diazirine ring, which is known for its photo-reactive properties, making it useful in photoaffinity labeling and cross-linking studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine typically involves multiple steps, starting with the preparation of the diazirine moiety. The diazirine ring is synthesized through a series of reactions involving the formation of a diazo compound, followed by cyclization. The lysine derivative is then introduced through a coupling reaction, often using carbodiimide reagents to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine undergoes various chemical reactions, including:
Photoactivation: The diazirine ring can be activated by UV light, leading to the formation of a reactive carbene intermediate.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the diazirine moiety.
Coupling Reactions: The lysine derivative can be coupled with other molecules through amide bond formation.
Common Reagents and Conditions
UV Light: Used for photoactivation of the diazirine ring.
Carbodiimides: Commonly used in coupling reactions to facilitate amide bond formation.
Nucleophiles: Employed in substitution reactions to modify the diazirine moiety.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photoactivation of the diazirine ring typically results in the formation of a carbene intermediate, which can then react with nearby molecules to form covalent bonds.
Applications De Recherche Scientifique
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions and identify binding sites.
Biology: Employed in cross-linking studies to investigate protein-protein interactions and protein-DNA interactions.
Industry: Utilized in the development of biosensors and other analytical tools.
Mécanisme D'action
The primary mechanism of action for N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine involves the photoactivation of the diazirine ring. Upon exposure to UV light, the diazirine ring forms a reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the identification and study of molecular interactions. The lysine derivative provides a functional handle for coupling the compound to various biomolecules, enhancing its utility in biological studies.
Comparaison Avec Des Composés Similaires
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine can be compared to other photo-reactive compounds, such as:
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: Another diazirine-containing compound used for immobilizing protein targets onto surfaces.
Sulfo-NHS-LC-Diazirine: A diazirine-based cross-linker used in protein labeling and cross-linking studies.
The uniqueness of N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine lies in its combination of a diazirine ring with a lysine derivative, providing both photo-reactive and coupling functionalities.
Propriétés
Formule moléculaire |
C12H22N4O4 |
|---|---|
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
2-amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H22N4O4/c1-12(15-16-12)6-4-8-20-11(19)14-7-3-2-5-9(13)10(17)18/h9H,2-8,13H2,1H3,(H,14,19)(H,17,18) |
Clé InChI |
RZJVINTUKBDURT-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=N1)CCCOC(=O)NCCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![15-(2-acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B15286065.png)

![Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-](/img/structure/B15286077.png)

![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B15286088.png)

![[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B15286100.png)

![N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide](/img/structure/B15286119.png)
![Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate](/img/structure/B15286124.png)

![2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate](/img/structure/B15286145.png)
![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15286147.png)
